Xenopsin (TFA) is a biologically active octapeptide derived from the skin of the African clawed frog, Xenopus laevis. This peptide is part of a larger family of neuropeptides and has been studied for its various physiological roles, particularly in regulating gastric acid secretion and influencing photoreception in amphibians. The compound is classified as a neurotensin-related peptide, exhibiting significant biological activity relevant to both scientific research and potential therapeutic applications.
Source:
Xenopsin (TFA) is primarily extracted from the skin secretions of Xenopus laevis, where it plays a role in the animal's defense mechanisms and physiological regulation. The peptide is synthesized using solid-phase peptide synthesis techniques for laboratory studies and applications.
Classification:
Xenopsin (TFA) belongs to the class of peptides known as neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is specifically categorized under the neurotensin family due to its structural and functional similarities.
The synthesis of Xenopsin (TFA) predominantly utilizes solid-phase peptide synthesis (SPPS). This method involves the following steps:
In industrial settings, automated peptide synthesizers enhance efficiency and precision in producing Xenopsin (TFA). High-performance liquid chromatography (HPLC) is employed for purification, ensuring high yield and purity of the final product .
Xenopsin (TFA) has a complex molecular structure characterized by its specific amino acid sequence. The InChI key for Xenopsin (TFA) is XUPJYOOWESHRBF-QKHHBZEGSA-N, and its structure can be represented by various chemical notations including:
The molecular weight of Xenopsin (TFA) is approximately 3,000 Da, and it consists of multiple functional groups that contribute to its biological activity .
Xenopsin (TFA) can undergo several types of chemical reactions:
Common reagents used in reactions involving Xenopsin (TFA) include:
The products formed depend on the specific conditions applied during these reactions, with potential outcomes including sulfoxides from oxidation or alcohols from reduction .
Xenopsin (TFA) exerts its biological effects by binding to specific receptors on target cells, initiating a cascade of intracellular signaling pathways. In photoreceptor cells, it co-expresses with rhabdomeric opsin, facilitating phototaxis—an organism's movement in response to light . This mechanism highlights its role in sensory perception and physiological regulation.
Xenopsin (TFA) is typically presented as a white to off-white powder. It is soluble in water and can be dissolved in organic solvents such as ammonium hydroxide when necessary.
Relevant analyses often involve HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
Xenopsin (TFA) has diverse applications across various scientific fields:
The naming "xenopsin" presents an immediate taxonomic paradox. Despite its etymological origin referencing the genus Xenopus (African clawed frogs), xenopsin is conspicuously absent in amphibians and all vertebrate lineages [5]. This misdirection arose during early genomic surveys when sequences phylogenetically distinct from known opsin classes were detected. Initial molecular characterization occurred through studies of molluscan visual systems, particularly in the chiton Leptochiton asellus. Here, researchers made the groundbreaking observation that xenopsin co-localized with r-opsin within the same photoreceptor cells – cells exhibiting a unique hybrid ultrastructure bearing both microvilli (characteristic of rhabdomeric photoreceptors) and a modified cilium (characteristic of ciliary photoreceptors) [1].
Functional predictions based on protein sequence analysis revealed xenopsin possesses the hallmark features of G-protein-coupled photoreceptive opsins: a conserved lysine residue (K296) essential for chromophore (retinal) binding and the NPXXY motif within the seventh transmembrane domain critical for G-protein activation [2]. Intriguingly, xenopsin shares the "NKQ" tripeptide motif in the fourth cytoplasmic loop, a signature previously considered diagnostic for ciliary opsins (c-opsins) [2] [5]. This suggested potential coupling to Gαi/o-type G-proteins, similar to vertebrate c-opsins, despite its clear phylogenetic separation from the c-opsin clade. Subsequent functional validation in a flatworm model (Macrostomum lignano) confirmed xenopsin's localization to ciliary structures and its role in mediating phototactic behavior, cementing its status as a bona fide ciliary opsin with a distinct evolutionary origin [2].
Table 1: Key Molecular Characteristics of Xenopsin
| Feature | Sequence/Property | Functional Implication | Distinction from Other Opsins |
|---|---|---|---|
| Chromophore Binding Site | Conserved Lysine (K296) | Binds 11-cis-retinal to form functional photopigment | Universal among visual opsins |
| Transduction Motif (TM7) | NPXXY | Activation of G-protein signaling cascade | Universal among GPCRs |
| Tripeptide Motif (ICL4) | NKQ | Suggests Gαi/o coupling; shared with ciliary opsins | Differs from r-opsins (typically D/E, T/S, Q) |
| Phylogenetic Clade | Sister group to Cnidopsins | Represents independent evolutionary lineage | Distinct from both c-opsin and r-opsin clades |
| Cellular Compartment | Ciliary membrane | Light detection within modified cilium | Shared localization with c-opsins, differs from r-opsins (microvilli) |
Xenopsin exhibits a restricted yet widespread distribution across protostome invertebrates, primarily within the Lophotrochozoa superphylum. Its confirmed presence spans multiple phyla:
This patchy phylogenetic distribution is highly significant. Xenopsin and canonical c-opsins exhibit mutual exclusivity; no bilaterian species has been found to possess both types [2] [5]. This pattern strongly suggests that xenopsin represents the functional evolutionary counterpart to c-opsin within protostomes, fulfilling similar roles in ciliary phototransduction but arising from an independent evolutionary origin. The discovery of photoreceptors co-expressing xenopsin and r-opsin (e.g., in L. asellus and M. fuliginosus) points towards a previously underappreciated plasticity in photoreceptor cell evolution. These cells challenge the rigid "rhabdomeric vs. ciliary" paradigm, suggesting an ancestral bilaterian photoreceptor cell type might have possessed the capability for both microvillar and ciliary membrane elaboration and utilized multiple opsin types [1] [2]. Frequent opsin gene loss throughout animal evolution is invoked to explain the current scattered distribution of xenopsin and the absence of c-opsins in many protostome lineages [1] [5].
Table 2: Taxonomic Distribution and Functional Roles of Xenopsin
| Phylum | Example Species | Photoreceptor Type | Co-expression | Validated Function |
|---|---|---|---|---|
| Mollusca | Leptochiton asellus (Chiton) | Hybrid (Microvilli + Cilium) | R-opsin | Larval vision? |
| Sepia officinalis (Cuttlefish) | Unknown | Unknown | Unknown (Transcript detected) | |
| Annelida | Malacoceros fuliginosus (Polychaete) | Hybrid (Microvilli + Cilium) | R-opsin | Unknown |
| Bryozoa | Tricellaria inopinata (Larva) | Ciliary | None detected | Phototaxis |
| Brachiopoda | Terebratalia transversa (Larva) | Ciliary | None detected | Larval vision? |
| Platyhelminthes | Macrostomum lignano | Extraocular Ciliary & Larval Ciliary | None detected | Phototaxis, circadian |
Despite significant advances, xenopsin research is characterized by substantial gaps and ongoing debates:
Phylogenetic Origin and Relationship to Cnidopsins: Molecular phylogenies consistently place xenopsin as the sister group to cnidarian opsins (cnidopsins) [2] [5]. However, this deep branching is phylogenetically enigmatic. If xenopsin and cnidopsins form a clade branching before the c-opsin/r-opsin split, this implies xenopsin should be present in deuterostomes and potentially other lineages, which it demonstrably is not. Conversely, if its restriction to Lophotrochozoa reflects the true history, this necessitates either a remarkable series of secondary losses in nearly all other animal phyla or a later origin within protostomes, conflicting with the molecular tree topology. This paradox remains unresolved and is a major focus of debate [5]. Gene structure analysis (intron positions) offers limited clarity, revealing only one shared intron with r-opsins, insufficient to robustly determine sister group relationships [5].
Functional Transduction Mechanism: While sequence motifs (NKQ) predict Gαi/o coupling, direct biochemical evidence for the G-protein specificity activated by xenopsin remains scarce. Confirmation of the signaling cascade in native cells is needed. Does xenopsin truly utilize a ciliary-type cascade (like vertebrate c-opsins) despite its independent origin, or has it co-opted alternative pathways? Furthermore, the functional interplay in hybrid cells co-expressing xenopsin and r-opsin is completely unknown. Do these opsins function independently, synergistically, or antagonistically? How is signal output integrated?
Evolutionary Plasticity vs. Common Origin of Hybrid Photoreceptors: The discovery of hybrid microvillar/ciliary photoreceptors co-expressing r-opsin and xenopsin in distantly related lophotrochozoans (mollusks, annelids) presents two competing hypotheses:
Table 3: Major Unresolved Questions and Debates in Xenopsin Research
| Research Gap / Debate | Competing Hypotheses/Models | Key Evidence/Arguments | Critical Experiments Needed |
|---|---|---|---|
| Phylogenetic Position & Distribution Paradox | 1. Ancient Origin (Sister to Cnidops): Massive secondary losses. | Deep branching in molecular phylogenies. | Broader taxonomic sampling (e.g., Chaetognaths, basal deuterostomes). |
| 2. Protostome-Specific Innovation: Later origin within Lophotrochozoa. | Restricted distribution to Lophotrochozoa. | Resolve deep metazoan phylogeny (Ctenophore/Sponge placement). | |
| Functional Transduction Mechanism | 1. Classical Ciliary-like (Gαi/o, ↓cGMP). | NKQ motif; localization to cilia; phototaxis in flatworms/bryozoans. | Biochemical G-protein coupling assays; identify downstream effectors in hybrid cells. |
| 2. Novel or Modified Pathway. | Unique sequence features; potential co-expression complexity. | Cell-specific knock-down/knock-out + physiological recording. | |
| Significance of Hybrid Photoreceptor Cells | 1. Ancestral Bilaterian Condition (Deep Homology). | Occurrence in distantly related lophotrochozoans (Mollusks, Annelids). | Search for hybrid cells/co-expression in non-lophotrochozoans (e.g., basal deuterostomes). |
| 2. Lineage-Specific Convergence. | Patchy distribution within Lophotrochozoa; structural variations. | Comparative developmental genetics of eye/PRC formation across phyla. | |
| Driver of Xenopsin/C-opsin Mutual Exclusivity | 1. Functional Redundancy. | Both serve ciliary phototransduction in different lineages. | Compare fitness consequences in models with/without 'redundant' opsins. |
| 2. Developmental Constraint (Mutual Inhibition). | Unknown molecular mechanism preventing co-occurrence. | Investigate opsin gene regulation across species with different complements. |
The enigmatic nature of xenopsin underscores the complexity of photoreceptor evolution. Its distinct molecular phylogeny, its presence within unconventional hybrid photoreceptors, its patchy taxonomic distribution, and its mutual exclusivity with ciliary opsins collectively challenge simplified models of opsin and photoreceptor cell evolution. Xenopsin (TFA) serves not only as a crucial tool for biochemical and cellular studies of this novel opsin class but also as a focal point for resolving fundamental questions about the deep evolutionary history of animal light sensing. Future research integrating comparative genomics, detailed ultrastructural analysis, functional optophysiology, and evolutionary developmental biology is essential to unravel the mysteries posed by this fascinating photopigment.
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